Decahydro-1,4-methanonaphthalen-2-ol
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Overview
Description
Decahydro-1,4-methanonaphthalen-2-ol is an organic compound with the molecular formula C11H18O It is a polycyclic alcohol that contains a hydroxyl group attached to a decahydro-1,4-methanonaphthalene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,4-methanonaphthalen-2-ol typically involves the hydrogenation of 1,4-methanonaphthalene derivatives. One common method is the catalytic hydrogenation of 1,4-methanonaphthalene in the presence of a palladium or platinum catalyst under high pressure and temperature. The hydroxyl group can be introduced through subsequent oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,4-methanonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-1,4-methanonaphthalene.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Decahydro-1,4-methanonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Decahydro-1,4-methanonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1,4-ethanonaphthalene: Similar structure but lacks the hydroxyl group.
Cyclododecanol: Contains a hydroxyl group but has a different ring structure.
Bicyclo[2.2.1]heptan-2-ol: Similar polycyclic structure with a hydroxyl group.
Uniqueness
Decahydro-1,4-methanonaphthalen-2-ol is unique due to its specific polycyclic structure combined with a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
155820-90-9 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undecan-9-ol |
InChI |
InChI=1S/C11H18O/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h7-12H,1-6H2 |
InChI Key |
RYWJNOPFORZELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CC2C(C3)O |
Origin of Product |
United States |
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